N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C19H16N2O4S2 and its molecular weight is 400.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Metallation Properties
Research on related furan and thiophene derivatives has uncovered their potential in the field of organic synthesis and metallation. For example, studies have shown that methyl N-methyl- and methyl N-(2,4,6-trimethyl)phenyl-2-carboximidates of thiophene and furan can be synthesized with high yields, demonstrating their utility in generating heteroaryl-2-imidates. These compounds exhibit directed lithiation properties, revealing almost exclusive C5-lithiation, which contrasts with the C3-lithiation reported for the oxazolino functionality. Such regioselectivity highlights the synthetic utility of these heteroaryl-2-imidates in reactions with various electrophiles, offering a pathway to diverse organic compounds (Barcock et al., 1994).
Heterocyclic Compound Synthesis
Furan and thiophene derivatives serve as crucial building blocks in constructing molecules containing pyridine and pyridazine fragments. The synthesis of new biologically active compounds utilizing these moieties has been explored, with the introduction of a heterocyclic chromenone fragment altering reaction routes and leading to compounds that demonstrate significant plant-growth regulatory activity. Such research underlines the importance of furan and thiophene derivatives in developing compounds with potential agricultural applications (Aniskova et al., 2017).
Catalysis and Chemical Transformations
The aza-Piancatelli rearrangement, catalyzed by In(OTf)3, uses furan-2-yl(phenyl)methanol derivatives to synthesize benzo[b][1,4]thiazine and oxazine derivatives. This methodology features good yields, high selectivity, and low catalyst loading, showcasing the role of furan derivatives in facilitating efficient and selective chemical transformations. Such catalytic processes have potential applications in the synthesis of complex organic molecules (Reddy et al., 2012).
Solar Energy Conversion
Phenothiazine derivatives with furan as a conjugated linker have been utilized in dye-sensitized solar cells, demonstrating the impact of conjugated linkers on device performance. One derivative achieved a solar energy-to-electricity conversion efficiency of 6.58%, marking a significant improvement over reference cells. This research highlights the potential of furan derivatives in enhancing the efficiency of solar energy conversion technologies (Kim et al., 2011).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a thiophene derivative, and thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound’s interaction with its targets and any resulting changes would need further investigation.
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, depending on their specific structure and functional groups
Result of Action
As a thiophene derivative, it may have potential therapeutic effects such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-26-15-7-3-2-5-13(15)21-19(24)18(23)20-11-12-8-9-16(27-12)17(22)14-6-4-10-25-14/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLHCPNQQMKCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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